Welcome to the BenchChem Online Store!
molecular formula C10H8ClF2N3O B8560587 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-Ethanone monohydrochloride CAS No. 86386-75-6

1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-Ethanone monohydrochloride

Cat. No. B8560587
M. Wt: 259.64 g/mol
InChI Key: PYSWMBQNJXRJJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04661507

Procedure details

2',4'-Difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone hydrochloride (59.6 g, 0.23M), trimethylsulphoxonium iodide (50.6 g, 0.23M) and cetrimide (2.1 g) were stirred in a mixture of toluene (370 ml) and 20% w/w aqueous sodium hydroxide at 60° for 3 hours. The toluene layer was separated and concentrated to 110 ml then diluted with ethyl acetate (150 ml). A solution of methanesulphonic acid (16.6 g, 0.172M) in ethyl acetate (20 ml) was added. More ethyl acetate (100 ml) was added and the mixture was stirred at 0° C. for one hour then filtration of the precipitate gave the title compound (43 g, 56%).
Quantity
59.6 g
Type
reactant
Reaction Step One
Quantity
50.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
370 mL
Type
solvent
Reaction Step One
Quantity
2.1 g
Type
catalyst
Reaction Step One
Yield
56%

Identifiers

REACTION_CXSMILES
Cl.[F:2][C:3]1[CH:8]=[C:7]([F:9])[CH:6]=[CH:5][C:4]=1[C:10](=[O:17])[CH2:11][N:12]1[CH:16]=[N:15][CH:14]=[N:13]1.[I-].[CH3:19][S+:20]([CH3:23])(C)=[O:21].[OH-:24].[Na+]>C1(C)C=CC=CC=1.CCCCCCCCCCCCCC[N+](C)(C)C>[CH3:23][S:20]([OH:17])(=[O:21])=[O:24].[F:2][C:3]1[CH:8]=[C:7]([F:9])[CH:6]=[CH:5][C:4]=1[C:10]1([O:17][CH2:19]1)[CH2:11][N:12]1[CH:16]=[N:15][CH:14]=[N:13]1 |f:0.1,2.3,4.5,8.9|

Inputs

Step One
Name
Quantity
59.6 g
Type
reactant
Smiles
Cl.FC1=C(C=CC(=C1)F)C(CN1N=CN=C1)=O
Name
Quantity
50.6 g
Type
reactant
Smiles
[I-].C[S+](=O)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
370 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
2.1 g
Type
catalyst
Smiles
CCCCCCCCCCCCCC[N+](C)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 0° C. for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The toluene layer was separated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to 110 ml
ADDITION
Type
ADDITION
Details
then diluted with ethyl acetate (150 ml)
ADDITION
Type
ADDITION
Details
A solution of methanesulphonic acid (16.6 g, 0.172M) in ethyl acetate (20 ml) was added
ADDITION
Type
ADDITION
Details
More ethyl acetate (100 ml) was added
FILTRATION
Type
FILTRATION
Details
filtration of the precipitate

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CS(=O)(=O)O.FC1=C(C=CC(=C1)F)C1(CN2N=CN=C2)CO1
Measurements
Type Value Analysis
AMOUNT: MASS 43 g
YIELD: PERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.